![molecular formula C11H15Cl2N B1400011 5-(3,4-Dichlorophenyl)pentan-2-amine CAS No. 1339931-04-2](/img/structure/B1400011.png)
5-(3,4-Dichlorophenyl)pentan-2-amine
Overview
Description
5-(3,4-Dichlorophenyl)pentan-2-amine, commonly referred to as DCPP, is an important chemical compound that has a wide range of applications in the scientific research field. It is a type of amine that is derived from the reaction of pentan-2-amine with 3,4-dichlorophenyl chloride. DCPP has been extensively studied due to its unique properties and its ability to serve as a useful tool in the laboratory.
Scientific Research Applications
DCPP has been extensively studied due to its unique properties and its ability to serve as a useful tool in the laboratory. It is widely used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active molecules. DCPP is also used in the study of the biochemical and physiological effects of compounds, as well as in the study of enzyme inhibition and drug metabolism.
Mechanism of Action
The mechanism of action of DCPP is not completely understood. However, it is believed that DCPP acts as a reversible inhibitor of enzymes involved in the metabolism of xenobiotics. It is also believed to inhibit the action of enzymes involved in the synthesis of proteins and lipids. Additionally, DCPP is thought to act as an agonist of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPP are not fully understood. However, it is believed that DCPP can inhibit the action of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Additionally, DCPP is thought to affect the activity of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels.
Advantages and Limitations for Lab Experiments
The main advantage of using DCPP in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it has a wide range of applications in the synthesis of other compounds and in the study of biochemical and physiological effects. The main limitation of using DCPP in laboratory experiments is that its mechanism of action is not fully understood and its effects on certain biochemical and physiological processes are not well-characterized.
Future Directions
There are several potential future directions for the study of DCPP. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of other compounds. Additionally, further research into the potential therapeutic applications of DCPP, such as its use as an antidepressant or anxiolytic, should be explored. Finally, further research into the potential toxicological effects of DCPP should be conducted.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)pentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-8(14)3-2-4-9-5-6-10(12)11(13)7-9/h5-8H,2-4,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGDREIJACAVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC(=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)pentan-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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